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2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide
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Overview
Description
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide is an organic compound characterized by the presence of chloro, nitro, and dicarboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a chlorinated benzene derivative, followed by the introduction of the dicarboxamide groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-aminobenzene-1,4-dicarboxamide, while substitution of the chloro group can produce various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,4-benzoquinone
- 2-chloro-5-nitrotoluene
- 1-chloro-2-nitrobenzene
Uniqueness
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide is unique due to the presence of both nitro and dicarboxamide groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The tetraethyl substitution further differentiates it by affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c1-5-18(6-2)15(21)11-10-14(20(23)24)12(9-13(11)17)16(22)19(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHBEOULYVJJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1Cl)C(=O)N(CC)CC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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